molecular formula C13H20BNO3 B1452672 [4-(2-Piperidin-1-ylethoxy)phenyl]boronic acid CAS No. 710348-58-6

[4-(2-Piperidin-1-ylethoxy)phenyl]boronic acid

Cat. No. B1452672
M. Wt: 249.12 g/mol
InChI Key: BSKNUDYIGGHKRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[4-(2-Piperidin-1-ylethoxy)phenyl]boronic acid” is a chemical compound with the molecular formula C13H20BNO3 . It is used in research and has a molecular weight of 249.12 g/mol.


Synthesis Analysis

The synthesis of “[4-(2-Piperidin-1-ylethoxy)phenyl]boronic acid” involves a boronic acid synthesis process. A mixture of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, 1-(2-chloroethyl)piperidine hydrochloride, potassium carbonate, and 18-crown-6 in MeCN was heated in the microwave at 180°C for 10 minutes. The mixture was then diluted with MeOH and a small amount of water and purified by SPE using a MP-TsOH resin cartridge. The solvent was removed in vacuo to afford the product .


Molecular Structure Analysis

The molecular structure of “[4-(2-Piperidin-1-ylethoxy)phenyl]boronic acid” is represented by the formula C13H20BNO3. The compound has a molecular weight of 249.12 g/mol.


Chemical Reactions Analysis

The compound “[4-(2-Piperidin-1-ylethoxy)phenyl]boronic acid” can undergo catalytic protodeboronation, a process that involves the removal of a boron atom from the molecule. This process is paired with a Matteson–CH2–homologation, allowing for a formal anti-Markovnikov alkene hydromethylation .


Physical And Chemical Properties Analysis

“[4-(2-Piperidin-1-ylethoxy)phenyl]boronic acid” is a solid compound . The exact boiling point is not available .

Safety And Hazards

The safety data sheet for phenylboronic acid, a related compound, indicates that it is harmful if swallowed. Precautions should be taken to avoid eating, drinking, or smoking when using this product. If inhaled or swallowed, medical attention should be sought .

properties

IUPAC Name

[4-(2-piperidin-1-ylethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO3/c16-14(17)12-4-6-13(7-5-12)18-11-10-15-8-2-1-3-9-15/h4-7,16-17H,1-3,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSKNUDYIGGHKRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OCCN2CCCCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(2-Piperidin-1-ylethoxy)phenyl]boronic acid

Synthesis routes and methods

Procedure details

A mixture of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (0.120 g, 0.55 mmol), 1-(2-chloroethyl)piperidine hydrochloride (0.100 g, 0.54 mmol), potassium carbonate (0.226 g, 1.64 mmol) and 18-crown-6 (0.072 g, 0.27 mmol) in MeCN (3 mL) was heated in the microwave at 180° C. for 10 minutes. The mixture was diluted with MeOH and a small amount of water and purified by SPE using a MP-TsOH resin (1000 mg) cartridge. The solvent was removed in vacuo to afford 4-(2-(piperidin-1-yl)ethoxy)phenylboronic acid (0.129 g, 0.52 mmol, 95%) which was used without further purification. LCMS (1) Rt: 1.55; m/z (ES+) 250.
Quantity
0.12 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0.226 g
Type
reactant
Reaction Step One
Quantity
0.072 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(2-Piperidin-1-ylethoxy)phenyl]boronic acid
Reactant of Route 2
Reactant of Route 2
[4-(2-Piperidin-1-ylethoxy)phenyl]boronic acid
Reactant of Route 3
Reactant of Route 3
[4-(2-Piperidin-1-ylethoxy)phenyl]boronic acid
Reactant of Route 4
Reactant of Route 4
[4-(2-Piperidin-1-ylethoxy)phenyl]boronic acid
Reactant of Route 5
Reactant of Route 5
[4-(2-Piperidin-1-ylethoxy)phenyl]boronic acid
Reactant of Route 6
Reactant of Route 6
[4-(2-Piperidin-1-ylethoxy)phenyl]boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.